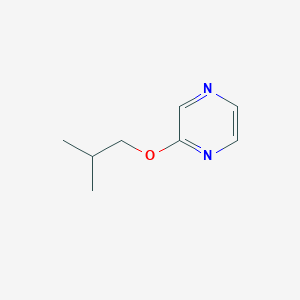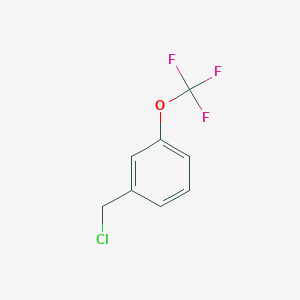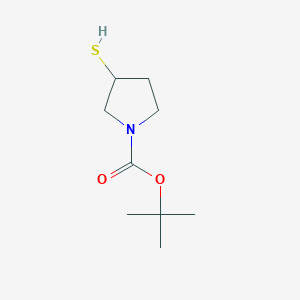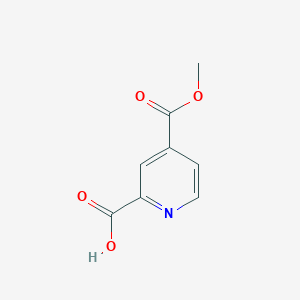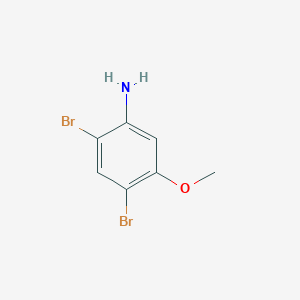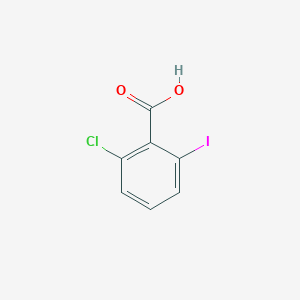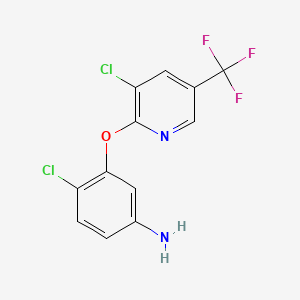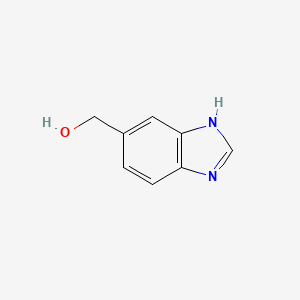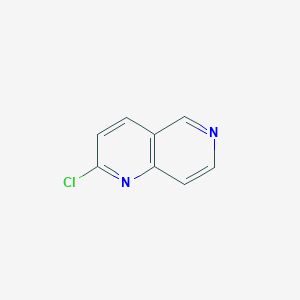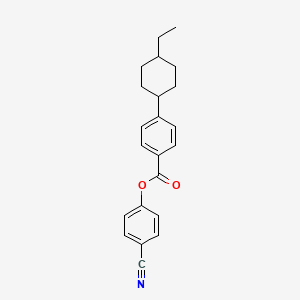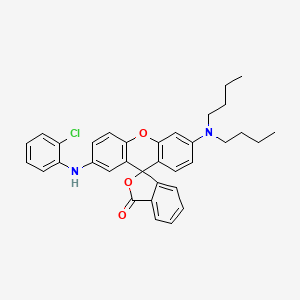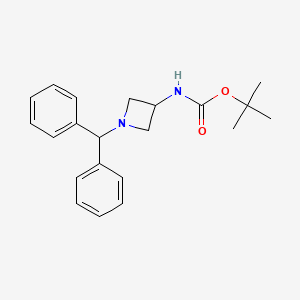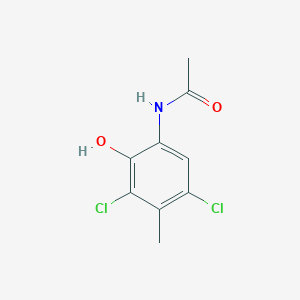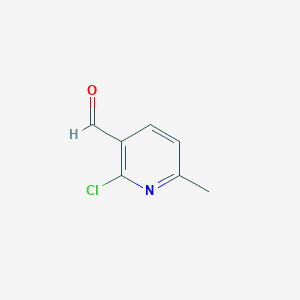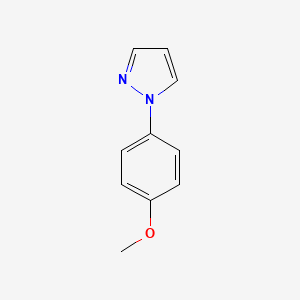
1-(4-Methoxyphenyl)-1H-pyrazole
Descripción general
Descripción
1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.
Aplicaciones Científicas De Investigación
1. Probing Tool for SOCE Assays
- Application Summary: The compound “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, is used as a probing tool for Store-Operated Calcium Entry (SOCE) assays. SOCE is a major pathway for calcium signaling in cells, which is crucial for cell proliferation, differentiation, apoptosis, and gene expression .
- Methods of Application: The compound was synthesized in four steps with an overall yield of 9%. The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
- Results: The compound inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner. It also prevented the development of tumor metastasis in a mouse model of breast cancer .
2. Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5- (4-Methoxyphenyl)-1H-indoles and 5- (4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme. This enzyme plays a variable role in different cancer and inflammation models .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
3. Synthesis of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Application Summary: The compound “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the synthesis of "3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" .
- Methods of Application: The method involved the reaction of “1-(4-Methoxyphenyl)-1H-pyrazole” and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid .
- Results: The results of this synthesis were not provided in the source .
4. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol
- Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
- Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
- Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
5. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
6. Bioreduction of 4-methoxyacetophenone
- Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
- Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
- Results: The results of this study were not provided in the source .
7. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol
- Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
- Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
- Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
8. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
9. Bioreduction of 4-methoxyacetophenone
- Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
- Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
- Results: The results of this study were not provided in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATADCJHNNRIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481839 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-pyrazole | |
CAS RN |
35715-67-4 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

